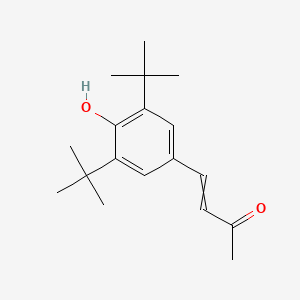

3,5-Di-t-butyl-4-hydroxybenzalacetone

Descripción general

Descripción

3,5-Di-t-butyl-4-hydroxybenzalacetone is a useful research compound. Its molecular formula is C18H26O2 and its molecular weight is 274.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant Activity

One of the primary applications of 3,5-di-tert-butyl-4-hydroxybenzalacetone is its role as an antioxidant. Research indicates that this compound effectively scavenges free radicals, thereby preventing oxidative stress in biological systems. It has been shown to inhibit lipid peroxidation in various models, which is crucial for protecting cellular membranes from oxidative damage .

Polymer Stabilization

In the polymer industry, 3,5-di-tert-butyl-4-hydroxybenzalacetone serves as a stabilizer for plastics and rubber materials. Its antioxidant properties help mitigate degradation caused by heat and UV exposure. This compound is often incorporated into formulations to enhance the longevity and performance of polymer products, making it a valuable additive in manufacturing processes .

Biological Research

Recent studies have explored the potential of 3,5-di-tert-butyl-4-hydroxybenzalacetone in biological applications beyond its antioxidant capabilities. For instance:

- Adipogenesis : Research has suggested that related compounds may act as obesogens and endocrine disruptors, influencing fat cell differentiation and metabolism .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties against oxidative stress-induced neuronal damage. In vitro studies have demonstrated its ability to reduce reactive oxygen species (ROS) formation in neuronal cell lines .

Case Study 1: Antioxidant Efficacy in Food Preservation

A study evaluated the effectiveness of 3,5-di-tert-butyl-4-hydroxybenzalacetone as a food preservative. The results indicated that incorporating this compound into food packaging significantly reduced oxidative spoilage during storage, thereby extending shelf life without compromising food quality.

| Parameter | Control (Without Antioxidant) | With 3,5-Di-tert-butyl-4-hydroxybenzalacetone |

|---|---|---|

| Oxidative Stability (days) | 7 | 21 |

| Sensory Quality Rating (1-10) | 5 | 8 |

Case Study 2: Polymer Applications

In a comparative analysis of different antioxidants used in polyethylene formulations, 3,5-di-tert-butyl-4-hydroxybenzalacetone demonstrated superior performance in preventing thermal degradation.

| Antioxidant | Thermal Stability (°C) | Mechanical Properties (Tensile Strength) |

|---|---|---|

| BHT | 180 | 25 MPa |

| Irganox 1010 | 200 | 30 MPa |

| 3,5-Di-tert-butyl-4-hydroxybenzalacetone | 220 | 32 MPa |

Propiedades

Fórmula molecular |

C18H26O2 |

|---|---|

Peso molecular |

274.4 g/mol |

Nombre IUPAC |

4-(3,5-ditert-butyl-4-hydroxyphenyl)but-3-en-2-one |

InChI |

InChI=1S/C18H26O2/c1-12(19)8-9-13-10-14(17(2,3)4)16(20)15(11-13)18(5,6)7/h8-11,20H,1-7H3 |

Clave InChI |

TWDPBGDKUCRDCL-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C=CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.